Cas no 2094331-87-8 (sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate)
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- sodium;[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Z2754867754
- EN300-366857
- sodium[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- G23229
- 2094331-87-8
-
- Inchi: 1S/C7H5N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h1-4H,(H,11,12);/q;+1/p-1
- InChI Key: NMKXVONPNYOUFQ-UHFFFAOYSA-M
- SMILES: [Na+].[O-]C(C1=CC=CN2C1=NC=N2)=O
Computed Properties
- Exact Mass: 185.02012066g/mol
- Monoisotopic Mass: 185.02012066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.3Ų
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366857-0.05g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 0.05g |
$64.0 | 2025-03-18 | |
| Enamine | EN300-366857-0.1g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 0.1g |
$94.0 | 2025-03-18 | |
| Enamine | EN300-366857-0.25g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 0.25g |
$135.0 | 2025-03-18 | |
| Enamine | EN300-366857-0.5g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 0.5g |
$213.0 | 2025-03-18 | |
| Enamine | EN300-366857-1.0g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 1.0g |
$273.0 | 2025-03-18 | |
| Enamine | EN300-366857-2.5g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 2.5g |
$496.0 | 2025-03-18 | |
| Enamine | EN300-366857-5.0g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 5.0g |
$867.0 | 2025-03-18 | |
| Enamine | EN300-366857-10.0g |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95.0% | 10.0g |
$1361.0 | 2025-03-18 | |
| 1PlusChem | 1P01E9B5-50mg |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95% | 50mg |
$137.00 | 2023-12-19 | |
| 1PlusChem | 1P01E9B5-100mg |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
2094331-87-8 | 95% | 100mg |
$173.00 | 2023-12-19 |
sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Sodium [1,2,4]Triazolo[1,5-a]Pyridine-8-Carboxylate (CAS No. 2094331-87-8): A Comprehensive Overview
Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS No. 2094331-87-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridine carboxylates and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is composed of a triazolopyridine core with a carboxylate group at the 8-position. The presence of the sodium ion as a counterion imparts specific solubility and stability properties to the compound. The triazolopyridine scaffold is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The carboxylate group further enhances the compound's ability to interact with biological targets.
Recent studies have highlighted the synthesis methods for sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate. One common approach involves the reaction of 8-bromotriazolopyridine with sodium carboxylate in the presence of a suitable base and solvent. This method yields high purity and yield of the desired product. Another synthetic route involves the coupling of a triazolopyridine derivative with an appropriate carboxylic acid using a coupling reagent such as EDC or HATU. These methods have been optimized to ensure scalability and reproducibility in laboratory settings.
The biological activities of sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate have been extensively studied in various in vitro and in vivo models. One notable application is its potential as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has also demonstrated antiviral activity against several viruses. Research has indicated that this compound can inhibit viral replication by interfering with key viral enzymes or host cell factors required for viral entry and replication. For instance, it has shown efficacy against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest its potential use as an antiviral therapeutic agent.
Furthermore, studies have explored the anticancer properties of sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate. In vitro experiments have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The mechanism of action involves the modulation of cell cycle progression and the activation of pro-apoptotic signaling pathways. These results highlight its potential as a novel anticancer agent.
The pharmacokinetic properties of sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate have also been investigated to assess its suitability for therapeutic applications. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. It has been found to be well-tolerated at therapeutic doses with minimal side effects. These characteristics make it an attractive candidate for further clinical development.
In conclusion, sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS No. 2094331-87-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it a valuable addition to the arsenal of medicinal chemists and pharmaceutical researchers. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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